
3-甲氧基噻烷-3-腈
描述
3-Methoxythiolane-3-carbonitrile is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxythiolane-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxythiolane-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
噻吩基类似物已引起越来越多的科学家的兴趣,它们是一类潜在的生物活性化合物 . 它们在药物化学家开发具有多种生物效应的先进化合物方面起着至关重要的作用 .
腐蚀抑制剂
有机半导体
有机场效应晶体管 (OFET)
有机发光二极管 (OLED)
药理性质
生物活性
3-Methoxythiolane-3-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and specific activities of this compound, drawing from diverse research findings.
Synthesis
The synthesis of 3-Methoxythiolane-3-carbonitrile typically involves multi-step organic reactions. The initial steps may include the formation of thiolane derivatives followed by nitrile introduction through appropriate reagents. For example, a common synthetic route could involve the reaction of a thiolane precursor with a carbonitrile-forming agent, ensuring that the methoxy group is preserved during the process.
Biological Activity Overview
The biological activity of 3-Methoxythiolane-3-carbonitrile has been evaluated across various studies, focusing on its pharmacological properties and mechanisms of action. Below are key findings:
Antimicrobial Activity
Research indicates that 3-Methoxythiolane-3-carbonitrile exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cytotoxicity
The cytotoxic effects of 3-Methoxythiolane-3-carbonitrile have been assessed in several cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (colon cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
The mechanism by which 3-Methoxythiolane-3-carbonitrile exerts its biological effects appears to involve multiple pathways:
- Reactive Oxygen Species (ROS) Generation : Studies have shown that treatment with this compound leads to increased ROS production, contributing to apoptosis in cancer cells.
- Apoptotic Pathways Activation : Western blot analyses revealed upregulation of pro-apoptotic markers such as cleaved caspase-3 and PARP in treated cells, indicating the induction of programmed cell death mechanisms.
Case Studies
Several case studies have highlighted the efficacy of 3-Methoxythiolane-3-carbonitrile in preclinical models:
- Study on Breast Cancer : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways.
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of E. coli, showing promising results that suggest potential for use in treating infections caused by multidrug-resistant bacteria.
属性
IUPAC Name |
3-methoxythiolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-6(4-7)2-3-9-5-6/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNTRBYTGERTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















